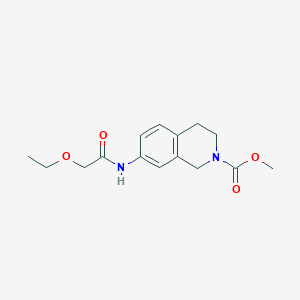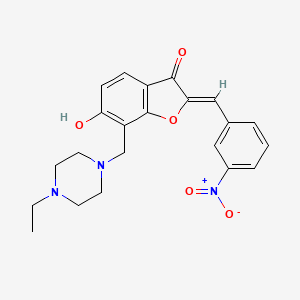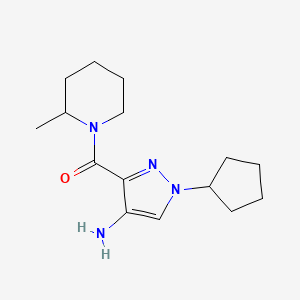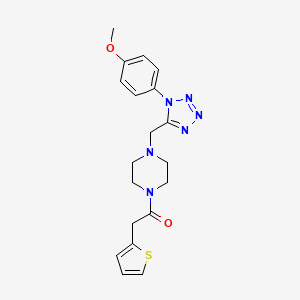
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a compound that showcases a multifaceted chemical structure, embedding a piperazine core linked to a methoxyphenyl-tetrazolyl moiety and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves a multi-step process:
Formation of the Tetrazole Ring: The initial step involves the preparation of the tetrazole ring via [3+2] cycloaddition reaction of an azide with an appropriate nitrile precursor.
Attachment of the Piperazine: The tetrazole intermediate is then reacted with piperazine in the presence of coupling reagents to form the piperazine-tetrazole derivative.
Thiophene Incorporation: The final step incorporates the thiophene ring through a Friedel-Crafts acylation reaction with 2-thiophenecarboxylic acid or its derivatives.
Industrial Production Methods: In an industrial setting, large-scale production of this compound would involve optimizing each synthetic step for yield and purity, often employing continuous flow chemistry to streamline the synthesis and reduce the overall reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, often leading to the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction reactions, typically involving hydrogenation catalysts like palladium on carbon (Pd/C), can be employed to modify the functional groups, potentially creating more active or stable compounds.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, Potassium permanganate
Reducing agents: Palladium on carbon (Pd/C), Lithium aluminium hydride
Substitution reagents: Sodium hydride, Alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but often include oxidized, reduced, or substituted analogs that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has several potential research applications:
Chemistry: The compound's structural complexity makes it a valuable candidate for studying molecular interactions and reaction mechanisms.
Biology: Due to its bioactive potential, it is often explored in biochemical assays to understand its impact on cellular processes.
Medicine: The compound's unique configuration suggests potential therapeutic properties, including anti-inflammatory, anti-tumor, or anti-microbial activities.
Industry: In materials science, the compound may be used in the development of advanced polymers or as a precursor for novel functional materials.
Wirkmechanismus
The mechanism by which 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing downstream signaling pathways.
Pathways Involved: The specific pathways affected depend on the cellular context and the biological system being studied, potentially involving oxidative stress responses, inflammation pathways, or cell proliferation signals.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds:
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can be compared to similar compounds such as:
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
1-(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Uniqueness: The presence of the methoxyphenyl group distinguishes this compound from its analogs, potentially leading to distinct biological activity and chemical reactivity profiles.
By weaving together its preparation, reactions, and applications, we've unraveled the fascinating world of this compound.
Eigenschaften
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-27-16-6-4-15(5-7-16)25-18(20-21-22-25)14-23-8-10-24(11-9-23)19(26)13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQEENGOMYTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2788330.png)
![4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2788332.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)
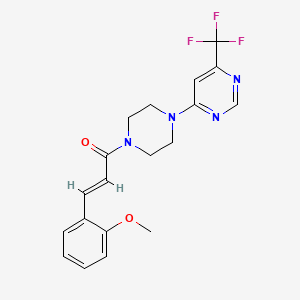

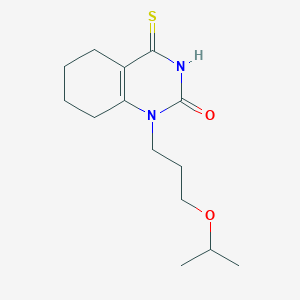
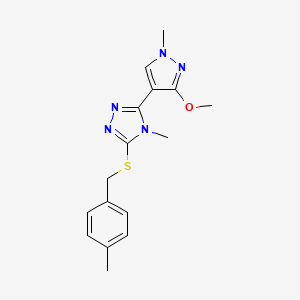
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2788344.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2788345.png)
